1-acetyl-4-{[4-(2H-tetrazol-2-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-ACETYL-4-[4-(2H-1,2,3,4-TETRAAZOL-2-YL)ANILINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core structure with an acetyl group and a tetraazolyl-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ACETYL-4-[4-(2H-1,2,3,4-TETRAAZOL-2-YL)ANILINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps:
Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetyl Group: Acetylation of the pyrrolone core is usually performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Tetraazolyl-Substituted Aniline: This step involves the coupling of the tetraazolyl-substituted aniline to the acetylated pyrrolone core, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-ACETYL-4-[4-(2H-1,2,3,4-TETRAAZOL-2-YL)ANILINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other substituents replacing hydrogen atoms.
Scientific Research Applications
1-ACETYL-4-[4-(2H-1,2,3,4-TETRAAZOL-2-YL)ANILINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
1-ACETYL-4-[4-(2H-1,2,3,4-TETRAAZOL-2-YL)ANILINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE: can be compared with other pyrrolone derivatives and tetraazolyl-substituted compounds.
Uniqueness:
- The combination of the pyrrolone core with the tetraazolyl-substituted aniline moiety makes this compound unique, offering a distinct set of chemical and biological properties not found in other similar compounds.
Comparison with Similar Compounds
- 1-ACETYL-4-[4-(2H-1,2,3,4-TETRAAZOL-2-YL)ANILINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 1-ACETYL-4-[4-(2H-1,2,3,4-TETRAAZOL-2-YL)ANILINO]-1,5-DIHYDRO-2H-PYRROL-2-THIONE
- 1-ACETYL-4-[4-(2H-1,2,3,4-TETRAAZOL-2-YL)ANILINO]-1,5-DIHYDRO-2H-PYRROL-2-IMINE
This detailed article provides a comprehensive overview of 1-ACETYL-4-[4-(2H-1,2,3,4-TETRAAZOL-2-YL)ANILINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H12N6O2 |
---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
1-acetyl-3-[4-(tetrazol-2-yl)anilino]-2H-pyrrol-5-one |
InChI |
InChI=1S/C13H12N6O2/c1-9(20)18-7-11(6-13(18)21)16-10-2-4-12(5-3-10)19-15-8-14-17-19/h2-6,8,16H,7H2,1H3 |
InChI Key |
ZYEHVUWYFYVCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=CC1=O)NC2=CC=C(C=C2)N3N=CN=N3 |
Origin of Product |
United States |
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